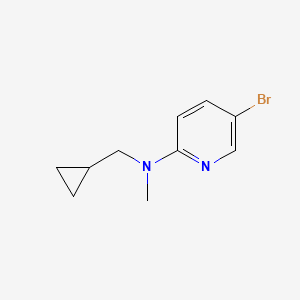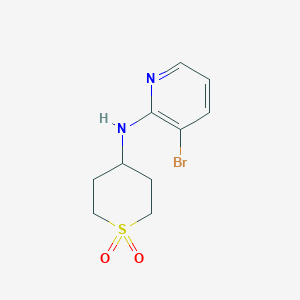![molecular formula C16H17NO3 B7587958 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide, also known as HMMA, is a synthetic compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. HMMA belongs to the class of compounds known as acetanilides, which are widely used in the pharmaceutical industry for their analgesic and anti-inflammatory properties.
作用机制
The exact mechanism of action of 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide is not fully understood. However, studies have shown that 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide also induces apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been found to have a number of biochemical and physiological effects. Studies have shown that 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide also induces apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
实验室实验的优点和局限性
One of the advantages of using 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in lab experiments is its cost-effectiveness. The synthesis method for 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide is relatively simple and inexpensive, making it a viable candidate for further research. Additionally, 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been found to have a number of potential therapeutic applications, including as an anti-cancer agent and as a treatment for pain and inflammation.
One of the limitations of using 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in lab experiments is the lack of information regarding its toxicity and side effects. Further research is needed to determine the safety and efficacy of 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in humans. Additionally, 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
未来方向
There are a number of potential future directions for research on 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide. One area of research is the development of more efficient synthesis methods for 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide. Another area of research is the investigation of the safety and efficacy of 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in humans. Additionally, further research is needed to determine the optimal dosage and administration route for 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide. Finally, the potential use of 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in combination with other therapeutic agents should be investigated, as this may enhance its effectiveness as a therapeutic agent.
Conclusion:
In conclusion, 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been found to have anti-cancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of a variety of conditions. Further research is needed to determine the safety and efficacy of 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in humans, as well as to investigate its potential use in combination with other therapeutic agents.
合成方法
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide is synthesized by the reaction of 3-hydroxyacetophenone with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide. This synthesis method has been found to be efficient and cost-effective, making 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide a viable candidate for further research.
科学研究应用
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-20-15-7-3-5-13(9-15)11-17-16(19)10-12-4-2-6-14(18)8-12/h2-9,18H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYJJOSVJHUEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)
![(2S)-2-[(3-ethylthiophene-2-carbonyl)amino]-3-hydroxypropanoic acid](/img/structure/B7587893.png)
![2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7587900.png)
![2-Chloro-4-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587908.png)
![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)
![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)

![2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7587929.png)


![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)